molecular formula C9H15ClF3N B2868393 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride CAS No. 2567504-11-2

2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride

Cat. No. B2868393
CAS RN: 2567504-11-2
M. Wt: 229.67
InChI Key: JZBXRQVOCSVIPW-UHFFFAOYSA-N
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Description

“2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2567504-11-2 . It has a molecular weight of 229.67 and its IUPAC name is 2-(1-(trifluoromethyl)cyclopropyl)piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 233-234 degrees Celsius .

Scientific Research Applications

Synthesis and Crystal Structure Studies

  • The compound 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, a derivative of 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride, is important for structural characterization and biological studies. Its synthesis and crystal structure have been investigated, suggesting its potential significance in molecular modeling and bioactive molecule analysis (Thimmegowda et al., 2009).

Decyclopropylation Reactions

  • Research on 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide has shown that treatment with trifluoroacetic anhydride yields a corresponding secondary amine. This reaction is relevant for understanding the inactivation mechanism of monoamine oxidase B by cyclopropylamines (Wang & Castagnoli, 1995).

Synthesis and Bioactivity Studies

  • Mannich bases with piperidine moiety have been synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, revealing potential biological applications of these compounds (Unluer et al., 2016).

Cytotoxic and Anticancer Agents

  • Research into the synthesis of compounds related to this compound has led to the discovery of new classes of cytotoxic agents, demonstrating potential for cancer treatment (Dimmock et al., 1998).

Safety and Hazards

The compound is classified as having acute toxicity, both oral (Category 4) and dermal (Category 3). It’s also classified as causing severe skin burns and eye damage (Category 1B), and being harmful to aquatic life (Category 3) .

properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBXRQVOCSVIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CC2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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